![molecular formula C6H7LiN2O3 B2774109 Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate CAS No. 1989672-52-7](/img/structure/B2774109.png)
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate” consists of a lithium ion and a 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate ion. The oxadiazole ring in the structure is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate” include its molecular weight of 162.07. More specific properties like melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
- LiMOX has gained attention as a potential cathode material for lithium-ion batteries. Its unique structure and favorable redox properties contribute to high energy density and improved cycling stability .
- Researchers explore its use in both 3 V and 4 V batteries, aiming to enhance performance and safety .
- LiMOX can serve as a solid-state electrolyte, offering high ionic conductivity and minimizing electrode corrosion .
Lithium-Ion Batteries
Solid-State Electrolytes
Polymer Electrolytes
Future Directions
Oxadiazoles, including “Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate”, have potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core . Future research could explore these areas further.
Mechanism of Action
Target of Action
It’s worth noting that oxadiazoles, a key component of this compound, have been utilized in a wide range of applications due to their potential as high-energy cores . They have been successfully used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
Oxadiazoles have been known to interact with various targets depending on their substituents . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
Oxadiazoles have been known to affect a variety of biological activities, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
Result of Action
Oxadiazoles have been known to exhibit a broad spectrum of biological activities .
properties
IUPAC Name |
lithium;3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.Li/c1-4-7-8-5(11-4)2-3-6(9)10;/h2-3H2,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSJGFFYBQBPNA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NN=C(O1)CCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate | |
CAS RN |
1989672-52-7 |
Source
|
Record name | lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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